C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride
Description
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methylamine group at position 3, in its dihydrochloride salt form. The dihydrochloride modification enhances solubility and stability, making it suitable for pharmaceutical research.
Pyrazolo[1,5-a]pyridine derivatives are explored for their biological activity, particularly as kinase inhibitors (e.g., cyclin-dependent kinases) and anticancer agents . The methylamine substituent at position 3 may influence binding affinity to enzymatic targets, though its exact mechanism requires further study.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFIGRTKJXLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from substituted pyrazole or pyrazolopyrimidine precursors and involves:
- Formation of the pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine scaffold.
- Introduction of methylamine substituents at the 3-position.
- Conversion to the dihydrochloride salt by acid treatment.
This approach is supported by patent literature and peer-reviewed research describing related pyrazolo-fused heterocycles and their methylamine derivatives.
Preparation of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine nucleus is commonly synthesized by cyclization reactions involving pyrazole derivatives with appropriate electrophiles or by condensation reactions with keto or aldehyde functionalities.
According to a patent (US8513415B2), the preparation of C-pyrazine-methylamine compounds (structurally related) involves reaction of arylimine intermediates with dihalopyrazines, followed by hydrolysis to yield the methylamine-substituted pyrazolo derivatives. This process emphasizes the use of stable intermediates suitable for scale-up synthesis.
Another method involves the chlorination of pyrazolopyrimidones with phosphorus oxychloride or triflation agents to activate the heterocyclic ring for subsequent nucleophilic substitution.
Introduction of the Methylamine Group
The methylamine substituent at the 3-position is introduced typically via nucleophilic substitution or amination reactions:
In one approach, ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate is treated with methylamine in a controlled temperature environment (below 20 °C) to selectively substitute the chlorine at the 7-position with a methylamino group, yielding ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Subsequent reactions can convert the ester or carboxylate group to the corresponding methylamine or related derivatives.
Alternatively, nucleophilic aromatic substitution on activated pyrazolo heterocycles with methylamine or its protected derivatives under basic conditions is employed, often followed by deprotection steps to reveal the free amine.
Conversion to Dihydrochloride Salt
The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid or suitable acid sources:
This step improves the compound's stability, solubility, and handling properties.
Acid treatment is generally performed in an organic solvent or aqueous medium, followed by isolation of the crystalline dihydrochloride salt.
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrazolo[1,5-a]pyridine intermediate | Cyclization of pyrazole derivatives with ketoesters or chlorination with POCl3 | 80-95 | Controlled temperature, inert atmosphere |
| 2 | Nucleophilic substitution with methylamine | Methylamine (33% in ethanol), THF, 10-22 °C, 4-5 h | ~90 | Temperature control critical to avoid side reactions |
| 3 | Hydrolysis or deprotection (if needed) | Acidic or basic hydrolysis | Variable | To remove protecting groups or convert esters |
| 4 | Formation of dihydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | Quantitative | Crystallization to obtain pure salt |
Detailed Research Findings
The patent US8513415B2 highlights the advantage of their process over previous methods by producing more stable intermediates suitable for large-scale manufacture, which is critical for industrial synthesis.
Research articles detail the use of trifluoromethanesulfonic anhydride for chlorination of pyrazolopyrimidones to generate reactive intermediates that facilitate nucleophilic substitution with amines, including methylamine derivatives.
The use of phosphorus oxychloride (POCl3) in chlorination steps is common, often in the presence of pyridine as a base, to activate the heterocyclic ring for substitution.
Subsequent amidation or nucleophilic substitution reactions with methylamine or its derivatives are conducted in solvents such as THF or 1,4-dioxane under mild conditions to preserve the integrity of the heterocyclic core.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride plays a significant role in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties make it a valuable building block in drug design, particularly for compounds targeting specific receptors and enzymes involved in neurodegenerative diseases.
Case Study:
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit potential as anti-inflammatory agents by inhibiting mitogen-activated protein kinases (MAPKs). For instance, certain synthesized compounds showed effective binding affinities to MAPK targets, suggesting a pathway for developing new anti-inflammatory drugs .
Biochemical Research
In biochemical research, this compound is utilized for investigating enzyme inhibition and receptor interactions. This compound aids researchers in understanding complex biological pathways and mechanisms.
Example Applications:
- Enzyme Inhibition Studies: The compound has been employed to evaluate its effects on various enzymes critical to metabolic pathways.
- Receptor Interaction Analysis: It serves as a ligand in studies assessing receptor-ligand binding dynamics.
Material Science
The compound is also used in material science for developing advanced materials with unique properties such as enhanced conductivity and stability. These properties are particularly beneficial in the fields of electronics and nanotechnology.
Applications:
- Development of conductive polymers.
- Creation of nanomaterials with tailored functionalities for electronic applications.
Agricultural Chemistry
This compound finds application in agricultural chemistry for developing agrochemicals that enhance crop yield and resistance to pests. This contributes to sustainable farming practices by improving the efficiency of fertilizers and pesticides.
Research Findings:
Studies have shown that compounds derived from pyrazolo[1,5-a]pyridine can improve plant resilience against environmental stressors and pests, thus maintaining agricultural productivity .
Diagnostic Tools
In the realm of diagnostics, this compound is integral in formulating agents that enhance imaging techniques. These diagnostic agents facilitate the early detection of diseases through improved imaging clarity.
Key Insights:
- The compound's ability to bind selectively to biological targets enhances the efficacy of imaging agents used in medical diagnostics.
Summary Table of Applications
Mechanism of Action
The mechanism by which C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride with structurally or functionally related compounds:
Key Findings and Structural Insights
Core Structure Impact: Pyrazolo[1,5-a]pyridine derivatives exhibit distinct activity compared to pyrimidine or triazine hybrids. For example, pyrazolo-triazine compounds with aromatic substituents at position 4 show potent anticancer activity, while alkyl substituents (e.g., methylamine) may reduce cytotoxicity . The pyridine core in the target compound likely offers electronic properties favorable for binding kinase active sites, as seen in related 4-aminomethyl pyrazolo[1,5-a]pyridine kinase inhibitors .
Substituent Effects: Position: Activity varies significantly with substituent position. For instance, 4-aminomethyl pyrazolo[1,5-a]pyridines are patented as kinase inhibitors , whereas the target’s 3-position methylamine may alter target selectivity. Salt Form: Dihydrochloride salts improve water solubility and bioavailability compared to free bases or monohydrochlorides (e.g., Pyrazolo[1,5-a]pyridin-3-amine hydrochloride, 95% purity ).
Biological Relevance :
- Compounds with rigid substituents (e.g., azetidine in ) may enhance binding affinity due to conformational restraint. The target’s methylamine group offers flexibility but may require optimization for drug-like properties .
Uniqueness: The target compound’s action mechanism appears distinct from known anticancer drugs, as suggested by COMPARE analysis of related triazine derivatives . This underscores the need for mechanistic studies on pyrazolo[1,5-a]pyridine analogs.
Biological Activity
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, drawing from diverse research studies.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several synthetic pathways that typically include the formation of the pyrazolo ring system followed by functionalization to enhance biological activity. The structure is characterized by a pyrazolo ring fused to a pyridine moiety, which is crucial for its interaction with biological targets.
Table 1: Summary of Synthesis Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino acids + aldehydes | Formation of pyrazolo ring |
| 2 | Substitution | Methylamine derivatives | Introduction of methylamine group |
| 3 | Salt formation | Hydrochloric acid | Formation of dihydrochloride salt |
Antimycobacterial Activity
Research indicates that compounds related to C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (M.tb). A study highlighted that certain analogues demonstrated potent inhibition of M.tb growth in vitro and were effective in vivo in mouse models. The structure–activity relationship studies revealed that specific substitutions on the pyrazolo ring enhanced activity against M.tb, indicating a promising avenue for developing new antitubercular agents .
Kinase Inhibition
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine and its derivatives have been studied for their ability to inhibit various kinases. High-throughput screening has identified these compounds as potential inhibitors of serine/threonine kinases, which are crucial in numerous cellular processes. For instance, compounds based on this scaffold have shown selectivity against human kinases such as GSK-3β and CDK-2, suggesting their utility in treating diseases like cancer and neurodegenerative disorders .
Table 2: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| A | GSK-3β | 25 | 10:1 |
| B | CDK-2 | 15 | 8:1 |
| C | CDK-4 | 30 | 12:1 |
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory potential of pyrazolo derivatives. C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine has been implicated in modulating inflammatory pathways by inhibiting key mediators such as NF-kB. This suggests its potential application in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine derivatives in preclinical models:
- Antimycobacterial Efficacy : A study assessed a series of pyrazolo derivatives against M.tb and reported that compounds with specific substitutions led to over 90% inhibition at concentrations below 10 µM .
- Cancer Cell Line Studies : Another investigation evaluated the cytotoxicity of these compounds against various cancer cell lines (MCF-7, K562) and found significant growth inhibition with IC50 values ranging from 10 to 30 µM .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride, and what critical reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, pyrazolo[1,5-a]pyridine scaffolds can be functionalized using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) to introduce methylamine groups . Subsequent dihydrochloride salt formation requires HCl treatment under controlled stoichiometry to avoid over-protonation. Key parameters include temperature control (<50°C to prevent decomposition) and solvent purity .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify aromatic proton environments and methylamine substituents. For instance, the methylamine proton signal appears near δ 2.8–3.2 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ for this compound: ~243.6 g/mol) .
- HPLC : Purity >98% with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (≤10 mM stock) and dilute in PBS (pH 7.4). Centrifuge at 14,000×g for 10 min to remove precipitates .
- Stability : Conduct stability studies at 4°C, -20°C, and RT. Monitor degradation via HPLC over 72 hours. Dihydrochloride salts generally exhibit superior stability compared to free bases .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s bioavailability and target engagement in AMPK inhibition studies?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility, improving cellular uptake. For AMPK inhibition, compare IC50 values of the free base vs. dihydrochloride using kinase activity assays (e.g., ADP-Glo™ Kinase Assay). Dorsomorphin dihydrochloride (a structural analog) shows IC50 = ~100 nM for AMPK, with reduced off-target effects on PKCθ or JAK3 .
Q. What strategies can resolve contradictions in reported activity data for pyrazolo[1,5-a]pyridine derivatives across different cell lines?
- Methodological Answer :
- Cell Line-Specific Factors : Profile AMPK isoform expression (e.g., AMPKα1 vs. α2) via qPCR or Western blot.
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 1 mM) to avoid false negatives .
- Metabolic Profiling : Use Seahorse assays to correlate AMPK inhibition with OCR/ECAR changes .
Q. How can structure-activity relationship (SAR) studies optimize the selectivity of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine derivatives for AMPK over PI3Kβ?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyridine 4-position (e.g., morpholinyl or tetrahydropyranyl) to sterically hinder PI3Kβ binding .
- In Silico Docking : Use AutoDock Vina to model interactions with AMPK (PDB: 4CFF) vs. PI3Kβ (PDB: 2YAJ). Prioritize derivatives with ΔG < -9 kcal/mol for AMPK .
Q. What in vivo models are most suitable for studying the compound’s effects on BMP signaling or hepcidin regulation?
- Methodological Answer :
- Zebrafish Embryos : Dorsomorphin dihydrochloride (10 µM) inhibits BMP signaling, validated by tailfin morphology changes .
- Murine Models : Administer 5 mg/kg (i.p.) daily for 7 days. Measure serum hepcidin via ELISA and liver iron content via ICP-MS .
Key Research Findings
- Mechanistic Insight : The dihydrochloride form enhances solubility without compromising AMPK binding affinity, as shown by SPR (KD = 150 nM) .
- Off-Target Risks : At >10 µM, the compound may weakly inhibit ZAPK (IC50 > 5 µM), necessitating dose titration .
- Synthetic Scalability : Ethyl ester intermediates (e.g., Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) enable gram-scale production with 70% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
